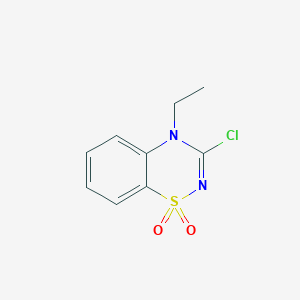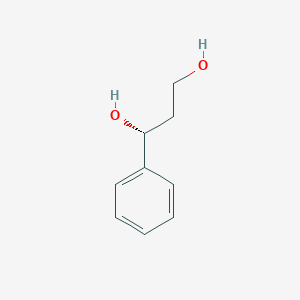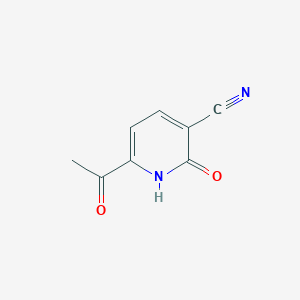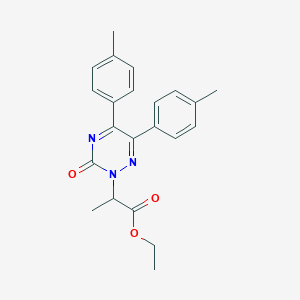
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methylphenyl)-alpha-methyl-3-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methylphenyl)-alpha-methyl-3-oxo-, ethyl ester is a chemical compound that has been widely studied in scientific research. It is commonly referred to as ethyl 5,6-bis(4-methylphenyl)-3-oxo-2,3-dihydro-1,2,4-triazine-2-acetate or simply as EBA. This compound has been found to have several applications in the field of chemistry and biochemistry, including its use as a starting material for the synthesis of other compounds, as well as its potential use as a drug.
Mecanismo De Acción
The mechanism of action of EBA is not yet fully understood. However, it has been suggested that its anticancer activity may be due to its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. EBA has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in the prevention and treatment of cancer.
Efectos Bioquímicos Y Fisiológicos
EBA has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. EBA has also been found to induce the production of reactive oxygen species, which are important in the induction of apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EBA has several advantages and limitations for use in lab experiments. One of its main advantages is its potential as a drug candidate, particularly in the treatment of cancer. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to work with. EBA is also relatively unstable, which can make it difficult to store and transport.
Direcciones Futuras
There are several future directions for research on EBA. One area of research is the development of new synthetic methods for the compound, which could improve its stability and solubility. Another area of research is the investigation of its potential as a drug candidate for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of EBA and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of EBA can be achieved through several methods, including the reaction of 5,6-bis(4-methylphenyl)-3-oxo-2,3-dihydro-1,2,4-triazine-2-acetic acid with ethyl chloroformate. This reaction results in the formation of EBA as an ethyl ester. Other methods of synthesis have also been reported, including the use of other esterifying agents and the use of different reaction conditions.
Aplicaciones Científicas De Investigación
EBA has been extensively studied in scientific research, particularly in the field of medicinal chemistry. It has been found to have potential applications as a drug, particularly in the treatment of cancer and other diseases. Several studies have reported the anticancer activity of EBA, which is believed to be due to its ability to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
Número CAS |
108734-89-0 |
|---|---|
Nombre del producto |
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methylphenyl)-alpha-methyl-3-oxo-, ethyl ester |
Fórmula molecular |
C22H23N3O3 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
ethyl 2-[5,6-bis(4-methylphenyl)-3-oxo-1,2,4-triazin-2-yl]propanoate |
InChI |
InChI=1S/C22H23N3O3/c1-5-28-21(26)16(4)25-22(27)23-19(17-10-6-14(2)7-11-17)20(24-25)18-12-8-15(3)9-13-18/h6-13,16H,5H2,1-4H3 |
Clave InChI |
WZDWERCRCNVQJF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
SMILES canónico |
CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Sinónimos |
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methylphenyl)-alpha-methyl -3-oxo-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



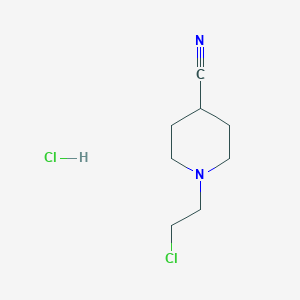
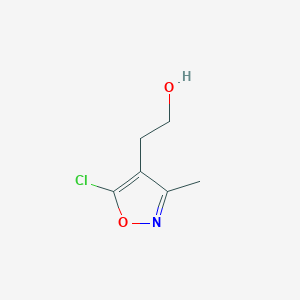
![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)
